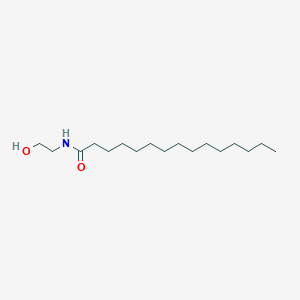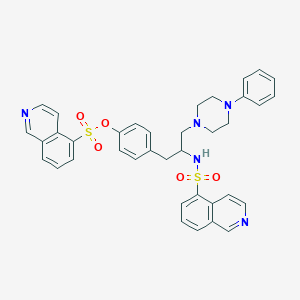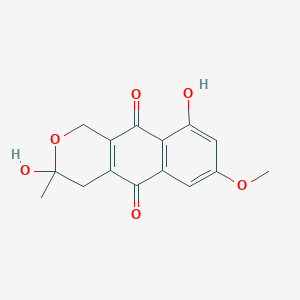
5-Deoxyfusarubin
Vue d'ensemble
Description
5-Deoxyfusarubin is a natural compound that belongs to the class of anthraquinones. It is derived from the fungus Fusarium solani and has been found to exhibit various biological activities. In recent years, there has been a growing interest in the synthesis and study of 5-deoxyfusarubin due to its potential applications in scientific research.
Applications De Recherche Scientifique
Biosynthesis and Structural Analysis:
- 5-Deoxyfusarubin, along with anhydro-5-deoxyfusarubin, are naphthaquinone pigments isolated from the fungus Nectria haematococca. Research has confirmed their structures and established the heptaketide origin of these molecules (Parisot, Devys, & Barbier, 1985).
- A study on Nectria haematococca identified derivatives of 5-deoxyfusarubin, such as 6-O-demethyl-5-deoxyfusarubin and its anhydro derivative, providing insights into the diversity of compounds produced by this fungus (Parisot, Devys, & Barbier, 1991).
Enzymatic Studies and Potential Applications:
- Research on deoxyuridine triphosphate nucleotidohydrolase (dUTPase) from parasitic protozoa has led to the identification of novel, small-molecule inhibitors. This includes the study of various analogues of dUMP, highlighting the importance of dUTPase as a potential target for antiparasitic drugs (Nguyen et al., 2005).
DNA Methylation and Genetic Studies:
- The impact of 5-aza-2'-deoxycytidine on mammalian cells, particularly its role in covalent trapping of DNA methyltransferase and DNA demethylation, has been studied extensively. This has significant implications for understanding DNA methylation processes in cancer and other diseases (Jüttermann, Li, & Jaenisch, 1994).
Cancer Research and Therapeutic Implications:
- Investigations into the DNA hypomethylating agent 5-aza-2′-deoxycytidine (5-aza-CdR) have shown its potential to improve immunotherapeutic approaches against melanoma. This includes the up-regulation of human leukocyte antigen (HLA) class I antigens expression, which enhances the recognition of melanoma cells by specific cytotoxic T lymphocytes (Fonsatti et al., 2007).
Biochemical and Pharmacological Studies:
- The pharmacology of 5-aza-2'-deoxycytidine (decitabine, 5AZA-CdR) has been reviewed, providing insights into its mechanism of action, especially in relation to antileukemic activities and the reversal of epigenetic silencing by aberrant DNA methylation (Momparler, 2005).
Molecular Biology and Genetic Analysis:
- A study on the human deoxycytidine kinase gene, responsible for the activation of several nucleoside analogs used in antiviral and cancer chemotherapy, provides insights into its regulation, genomic structure, and chromosomal localization. This is relevant for understanding resistance and sensitivity to therapeutic agents (Song et al., 1993).
Propriétés
IUPAC Name |
3,9-dihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-15(19)5-9-10(6-21-15)14(18)12-8(13(9)17)3-7(20-2)4-11(12)16/h3-4,16,19H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQOFJPFFVZQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927863 | |
| Record name | 3,9-Dihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxyfusarubin | |
CAS RN |
132899-05-9 | |
| Record name | 5-Deoxyfusarubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132899059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



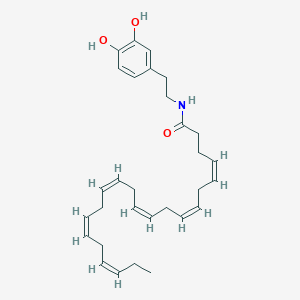
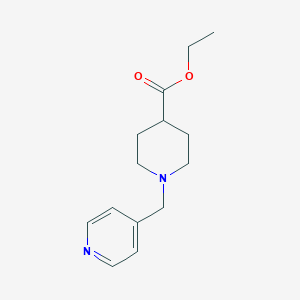
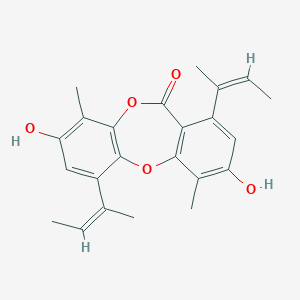
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
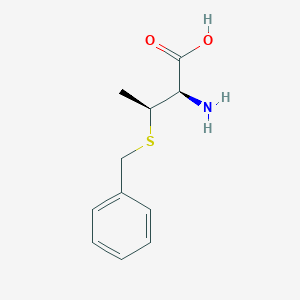
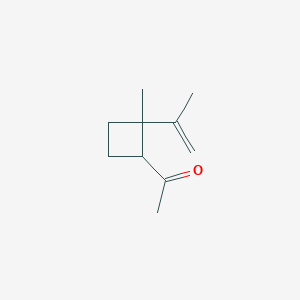

![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
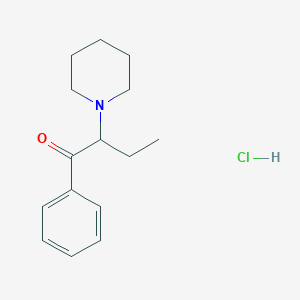

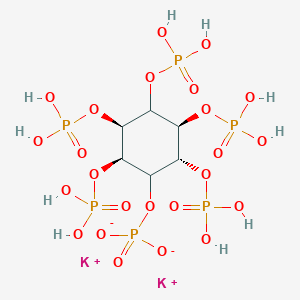
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
